2-(4-Hydroxy-3-methoxyphenyl)acetohydrazide
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Overview
Description
2-(4-Hydroxy-3-methoxyphenyl)acetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group attached to a phenyl ring substituted with hydroxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)acetohydrazide typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-3-methoxyphenyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reactions with alkyl halides or acyl chlorides in the presence of a base can lead to substitution products.
Major Products Formed
The major products formed from these reactions include various substituted hydrazides, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has shown potential as an anti-inflammatory and antioxidant agent in biological studies.
Industry: The compound can be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-3-methoxyphenyl)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting its anti-inflammatory effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxyphenylacetonitrile: Similar in structure but contains a nitrile group instead of a hydrazide group.
2-(4-Methoxyphenyl)acetohydrazide: Lacks the hydroxy group present in 2-(4-Hydroxy-3-methoxyphenyl)acetohydrazide.
Uniqueness
This compound is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H12N2O3 |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)acetohydrazide |
InChI |
InChI=1S/C9H12N2O3/c1-14-8-4-6(2-3-7(8)12)5-9(13)11-10/h2-4,12H,5,10H2,1H3,(H,11,13) |
InChI Key |
VDJNEZPZTJFRDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)NN)O |
Origin of Product |
United States |
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